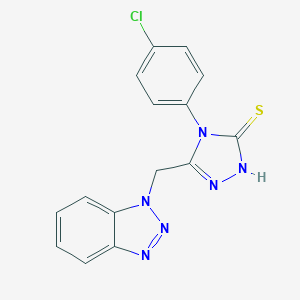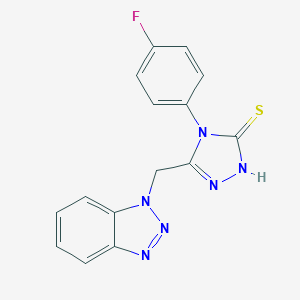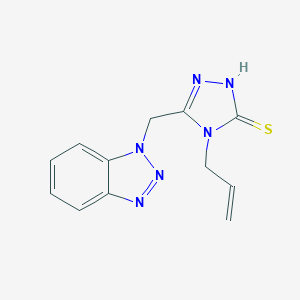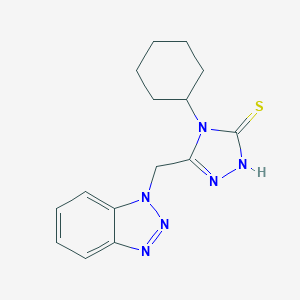![molecular formula C23H20N4O3S B292676 methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has been synthesized in recent years. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells, bacteria, and viruses. It may also work by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, bacteria, and viruses. It has also been shown to have antifungal activity. The compound has been tested in animal models and has shown promising results.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been shown to have activity against a variety of cancer cells, bacteria, viruses, and fungi. Another advantage is its relatively simple synthesis method. However, one limitation is that the compound is still in the early stages of research and its potential as a therapeutic agent has not yet been fully established.
Zukünftige Richtungen
There are several future directions for research on methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to study its potential as a therapeutic agent for cancer, bacterial infections, viral infections, and fungal infections. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, research could explore the potential of this compound as a lead compound for the development of new antimicrobial agents.
Synthesemethoden
The synthesis of methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in the literature. It involves the reaction of 2-aminothiazole, 4-(benzyloxy)benzaldehyde, malononitrile, and methyl cyanoacetate in the presence of a base and a catalyst. The reaction proceeds through a multicomponent reaction and results in the formation of the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against cancer cells, bacteria, and viruses. It has also been studied for its potential as an antifungal agent. The compound has been tested in vitro and in vivo, and has shown promising results.
Eigenschaften
Molekularformel |
C23H20N4O3S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
methyl 3-amino-2-cyano-7-methyl-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N4O3S/c1-14-19(22(28)29-2)20(27-21(25)18(12-24)31-23(27)26-14)16-8-10-17(11-9-16)30-13-15-6-4-3-5-7-15/h3-11,20H,13,25H2,1-2H3 |
InChI-Schlüssel |
JQADFBCXWKQGIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Kanonische SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)






![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)